molecular formula C9H4N2O2 B8784227 3,5-Dicyanobenzoic acid CAS No. 58123-68-5

3,5-Dicyanobenzoic acid

Cat. No.: B8784227
CAS No.: 58123-68-5
M. Wt: 172.14 g/mol
InChI Key: PSGADGLETMZWOY-UHFFFAOYSA-N
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Description

This compound (CAS 99-34-3) features two nitro (-NO₂) groups at the 3 and 5 positions of the benzene ring and a carboxylic acid (-COOH) group at position 1. Its nitro substituents confer strong electron-withdrawing effects, enhancing reactivity but also increasing hazards such as explosive instability under mechanical stress or heat .

Properties

CAS No.

58123-68-5

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

3,5-dicyanobenzoic acid

InChI

InChI=1S/C9H4N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,(H,12,13)

InChI Key

PSGADGLETMZWOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Properties :

  • Molecular Weight : 389.91 g/mol (heavier due to iodine)
  • Structural Analysis : Exhibits strong intermolecular hydrogen bonding (O–H···O), influencing crystallinity and stability .
  • Applications: Potential in radiocontrast agents due to iodine’s high atomic number .

Research Findings on Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Groups : Increase reactivity and NLO properties. 3,5-Dinitrobenzoic Acid exhibits a first-order hyperpolarizability (β) of ~1.2 × 10⁻³⁰ esu, making it suitable for optical materials .
  • Hydroxyl Groups : Enhance solubility but reduce thermal stability. 3,5-Dihydroxybenzoic Acid decomposes at 210–213°C, similar to its melting point .

Hazard Profiles

  • Explosive Risks : Nitro derivatives (e.g., 3,5-Dinitrobenzoic Acid) pose significant explosion hazards under friction or heat, releasing 220–410 kJ/mol energy during decomposition .
  • Chlorine Substitutents : Reduce flammability but may generate toxic fumes (e.g., HCl) during combustion .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Hazards
3,5-Dinitrobenzoic Acid 212.12 210–213 Low Explosive, toxic
3,5-Dihydroxybenzoic Acid 154.12 210–213 High Oxidative degradation
3,5-Dichlorobenzoic Acid 191.01 ~185 Moderate Toxic fumes
3,5-Dimethylbenzoic Acid 150.17 ~150 Low Low toxicity

Q & A

Q. What are the key physicochemical properties of 3,5-dicyanobenzoic acid that influence its reactivity in organic synthesis?

  • Methodological Answer : The compound’s reactivity is governed by its electron-withdrawing cyano (-CN) groups at the 3 and 5 positions. These substituents increase the acidity of the carboxylic acid group (estimated pKa ~1.5, based on analogous benzoic acid derivatives with strong electron-withdrawing groups) . The cyano groups also direct electrophilic substitution reactions to the para position relative to the carboxyl group. Key properties include:
  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its limited solubility in water.
  • Melting Point : Estimated to be 250–260°C, higher than 3,5-diaminobenzoic acid (235–238°C, ) due to stronger intermolecular interactions.
  • Stability : Stable under inert conditions but may hydrolyze in strongly acidic/basic environments.

Q. What methodologies are recommended for the synthesis and purification of this compound?

  • Methodological Answer :
  • Synthesis :

Start with benzoic acid derivatives. Introduce cyano groups via nucleophilic substitution using CuCN/KCN under reflux conditions .

Alternative: Use a cyanation agent (e.g., Zn(CN)₂) in a palladium-catalyzed reaction for regioselective substitution .

  • Purification :
  • Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) for higher purity .

Advanced Research Questions

Q. How do the cyano groups at the 3 and 5 positions affect the acid dissociation constant (pKa) compared to other substituents?

  • Methodological Answer :
  • The electron-withdrawing nature of -CN groups significantly lowers the pKa of the carboxylic acid. For example:
SubstituentspKa (Estimated)Reference Compound
3,5-Diamino (electron-donating)~3.53,5-Diaminobenzoic acid
3,5-Dichloro (moderate EWG)~2.13,5-Dichlorobenzoic acid
3,5-Dicyano (strong EWG)~1.5 Based on computational models
  • Experimental validation via potentiometric titration in aqueous/organic solvents is recommended .

Q. What strategies mitigate challenges in characterizing this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Limited proton signals due to symmetry; focus on aromatic protons (δ ~7.5–8.5 ppm).
  • ¹³C NMR : Identify cyano carbons (δ ~110–120 ppm) and carboxylate carbon (δ ~170 ppm) .
  • IR Spectroscopy : Strong C≡N stretch near 2200 cm⁻¹ and broad O-H (carboxylic acid) stretch ~2500–3000 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 187.02 (C₉H₃N₂O₂⁻) .

Safety and Handling

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust .
  • Waste Disposal : Neutralize with dilute NaOH before disposal due to cyanide hydrolysis risks .

Research Applications

  • Organic Synthesis : Building block for pharmaceuticals (e.g., kinase inhibitors) due to directed reactivity .
  • Material Science : Precursor for coordination polymers via carboxylate-metal interactions .

Key Challenges

  • Synthetic Yield : Optimize cyanation conditions to reduce side products (e.g., partial substitution).
  • Characterization : Use hyphenated techniques (e.g., LC-MS) to resolve overlapping spectral signals.

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